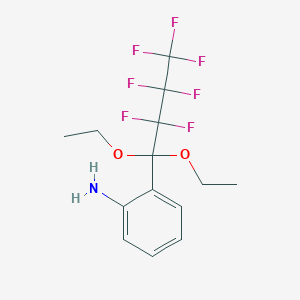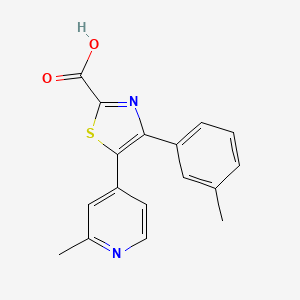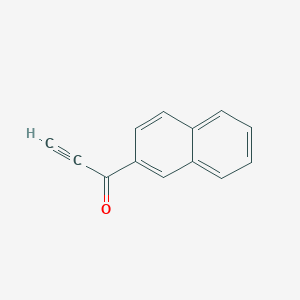
2-Propyn-1-one, 1-(2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyn-1-one, 1-(2-naphthalenyl)- is an organic compound that belongs to the class of alkynes and ketones It is characterized by the presence of a propynone group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-(2-naphthalenyl)- typically involves the reaction of 2-naphthaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-Propyn-1-one, 1-(2-naphthalenyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Propyn-1-one, 1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon or copper(I) iodide are often employed in substitution reactions.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: 1-(2-naphthalenyl)-2-propyn-1-ol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
2-Propyn-1-one, 1-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Propyn-1-one, 1-(2-naphthalenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The alkyne group is particularly reactive and can participate in click chemistry reactions, making it a valuable tool in chemical biology.
類似化合物との比較
Similar Compounds
- 2-Propyn-1-one, 1-(1-naphthalenyl)-
- 2-Propyn-1-one, 3-(1-naphthalenyl)-1-phenyl-
- 1-Phenyl-2-propyn-1-one
Uniqueness
2-Propyn-1-one, 1-(2-naphthalenyl)- is unique due to the position of the naphthalene ring, which influences its chemical reactivity and physical properties
特性
CAS番号 |
404839-10-7 |
|---|---|
分子式 |
C13H8O |
分子量 |
180.20 g/mol |
IUPAC名 |
1-naphthalen-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C13H8O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9H |
InChIキー |
ACGYXSPJTGBWSV-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)C1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


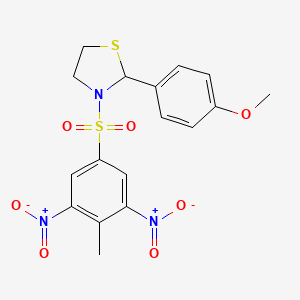

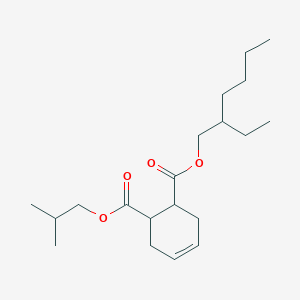
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
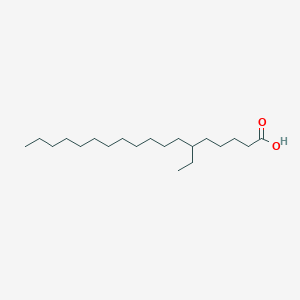
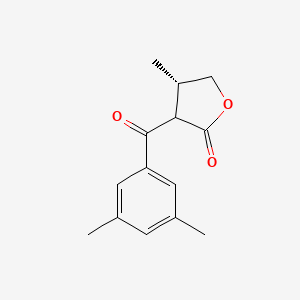
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
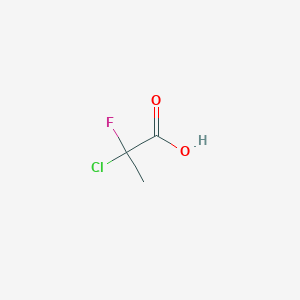
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
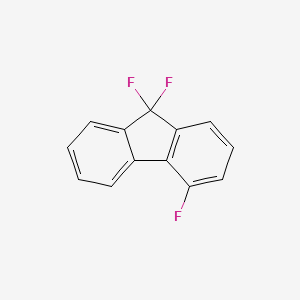
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
